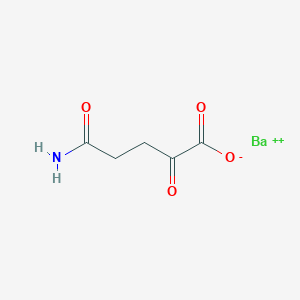
SODIUM HYDROSULFIDE HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrosulfide hydrate (NaHS·xH2O) is a chemical compound known for its diverse applications and significant role in various industrial processes. It is the product of the half-neutralization of hydrogen sulfide (H2S) with sodium hydroxide (NaOH). This compound is typically encountered as a colorless solid with a distinct odor of hydrogen sulfide due to hydrolysis by atmospheric moisture .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sodium sulfite.
Reduction: It acts as a reducing agent in various chemical processes.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the formation of cyclic thioethers.
Common Reagents and Conditions:
Oxidation: Oxygen or air.
Reduction: Hydrogen sulfide.
Substitution: α,β-dichloro vinyl ketones.
Major Products:
Oxidation: Sodium sulfite.
Reduction: Sodium sulfide.
Substitution: Cyclic thioethers.
Scientific Research Applications
Sodium hydrosulfide hydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a sulfur nucleophile in organic synthesis to form C-S bonds.
Biology: Investigated for its role in hydrogen sulfide signaling pathways.
Medicine: Studied for its potential therapeutic effects due to its anti-inflammatory properties.
Industry: Utilized in leather tanning, copper ore flotation, kraft pulping, and wastewater treatment
Mechanism of Action
Sodium hydrosulfide hydrate releases hydrogen sulfide (H2S) when in contact with moist air. Hydrogen sulfide acts as an endogenous gaseous transmitter with various biological roles, including neuromodulation, smooth muscle relaxation, anti-inflammatory effects, and regulation of oxidative stress responses .
Comparison with Similar Compounds
Sodium Sulfide (Na2S): Used for similar industrial purposes but is less soluble in organic solvents compared to sodium hydrosulfide hydrate.
Ammonium Hydrosulfide (NH4HS): Similar in function but differs in solubility and handling properties.
Uniqueness:
- This compound is more soluble in organic solvents and has a lower melting point compared to sodium sulfide. It also exhibits unique phase transitions and structural properties .
Properties
CAS No. |
140650-84-6 |
|---|---|
Molecular Formula |
H3NaOS |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
sodium;sulfane;hydroxide |
InChI |
InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 |
InChI Key |
ZNKXTIAQRUWLRL-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[Na+].S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)


